molecular formula C10H5Cl2NO2 B1330880 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione CAS No. 37010-53-0

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione

Cat. No.: B1330880
CAS No.: 37010-53-0
M. Wt: 242.05 g/mol
InChI Key: YSVTWQFPUVGTDE-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrroles It is characterized by the presence of a dichlorophenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione typically involves the cyclization of 2,3-dichloroaniline with maleic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete cyclization. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products:

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and molecular targets depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

    1-(2,3-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but differs in the core structure, leading to different chemical properties and applications.

    3,4-Dichlorophenylpiperazine: Another positional isomer with distinct biological activities.

    2,3-Dichlorophenylpiperazine: Known for its use as a precursor in the synthesis of aripiprazole.

Uniqueness: 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione is unique due to its pyrrole core, which imparts specific electronic and steric properties

Properties

IUPAC Name

1-(2,3-dichlorophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2/c11-6-2-1-3-7(10(6)12)13-8(14)4-5-9(13)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVTWQFPUVGTDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346146
Record name 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37010-53-0
Record name 1-(2,3-Dichlorophenyl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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